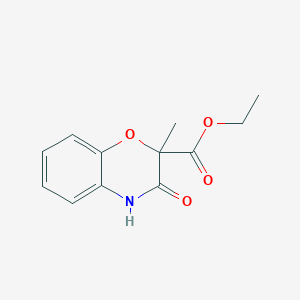

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Description

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS: 154365-33-0) is a derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, characterized by a fused bicyclic structure containing oxygen and nitrogen heteroatoms. This compound features a methyl group at position 2, an oxo group at position 3, and an ethyl carboxylate ester at position 2, which collectively modulate its reactivity and physicochemical properties .

Commercial availability (now discontinued) from suppliers like Santa Cruz Biotechnology and CymitQuimica highlights its utility in exploratory research .

Propriétés

IUPAC Name |

ethyl 2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-16-11(15)12(2)10(14)13-8-6-4-5-7-9(8)17-12/h4-7H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOOAIFNPGEURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)NC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391943 | |

| Record name | Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154365-33-0 | |

| Record name | Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the benzoxazine ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis .

Analyse Des Réactions Chimiques

Hydrolysis and Esterification of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H⁺/H₂O, heat | 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Basic Hydrolysis | OH⁻/H₂O, heat | Sodium salt of the carboxylic acid | |

| Esterification | Alcohol (e.g., methanol), acid catalyst | Methyl ester derivative |

Mechanism : Hydrolysis involves cleavage of the ester bond, forming a carboxylic acid under acidic conditions or its salt under basic conditions. Esterification with alcohols replaces the ethyl group with another alkyl group, altering physical properties like solubility.

Reduction of the Ketone Group

The carbonyl group at the 3-position can be reduced to a hydroxyl group using standard reducing agents.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄, solvent (e.g., ethanol) | 2-Methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |

Mechanism : The ketone is reduced via nucleophilic attack by the hydride donor, forming an alcohol. This reaction alters the compound’s electronic properties and stability.

Stability and Reactivity of the Benzoxazine Ring

-

Substitution : While the current compound lacks a nitro group (present in related derivatives), analogous benzoxazines undergo nucleophilic substitution under specific conditions (e.g., nitro group reduction or displacement) .

-

Cyclization : The ring’s formation involves condensation reactions (e.g., between phenolic derivatives and acetoacetate esters), though this pertains to synthesis rather than post-synthesis reactivity .

Key Research Findings

-

Biological Applications : Derivatives of benzoxazines are explored for antimicrobial and anti-inflammatory activity, though direct data for this compound is limited .

-

Mechanistic Insights : Reduction of the ketone group and hydrolysis of the ester are critical for generating analogs with varied reactivity, enabling tailored applications in drug discovery .

Comparison of Reaction Outcomes

| Reaction Type | Outcome | Industrial/Research Relevance |

|---|---|---|

| Hydrolysis | Carboxylic acid formation | Pharmaceutical intermediate production |

| Reduction | Alcohol derivative formation | Modulating biological activity |

| Esterification | Ester derivative synthesis | Material science applications |

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties:

Research indicates that benzoxazine derivatives exhibit notable antimicrobial activities. Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth, suggesting potential use in developing new antibiotics .

Antioxidant Activity:

The compound has been investigated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Ethyl 2-methyl-3-oxo derivatives have demonstrated the ability to scavenge free radicals effectively, indicating their potential in nutraceutical applications and as dietary supplements .

Applications in Medicinal Chemistry

Drug Design and Development:

this compound serves as a scaffold for designing new drugs. Its structural versatility allows for modifications that can enhance therapeutic efficacy and reduce toxicity. Researchers are exploring its derivatives for potential use in treating cancer and neurodegenerative diseases due to their ability to interact with biological targets effectively .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of benzoxazine derivatives. Ethyl 2-methyl-3-oxo compounds were tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation pathways .

Applications in Materials Science

Polymer Chemistry:

Benzoxazines are increasingly used as monomers in polymer chemistry due to their ability to form thermosetting materials. Ethyl 2-methyl-3-oxo derivatives can be polymerized to create high-performance resins with applications in coatings, adhesives, and composites. These materials exhibit excellent thermal stability and mechanical properties .

Case Study: Development of Thermosetting Resins

Research has demonstrated that incorporating ethyl 2-methyl-3-oxo into resin formulations enhances thermal resistance and mechanical strength. Such advancements are critical for aerospace and automotive industries where material performance under extreme conditions is essential .

Environmental Applications

Biodegradable Materials:

With increasing environmental concerns regarding plastic waste, ethyl 2-methyl-3-oxo derivatives are being studied for their potential in creating biodegradable materials. The incorporation of this compound into polymer matrices can improve degradation rates while maintaining desirable material properties .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Research Findings

Regiochemical Control : Substituents at position 4 (e.g., benzyl, acetyl) and heteroatom identity (O vs. S) critically determine electrophilic substitution patterns .

Synthetic Utility : Ethyl carboxylate esters at position 2 serve as versatile intermediates for further functionalization, including hydrolysis to carboxylic acids or transesterification .

Pharmacological Potential: While direct data for the target compound are lacking, benzoxazine derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications due to their structural resemblance to bioactive heterocycles .

Activité Biologique

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS Number: 154365-33-0) is a compound of interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

- Molecular Formula : C12H13NO4

- Molecular Weight : 221.24 g/mol

- Melting Point : 141 - 143 °C

- Purity : ≥95%

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 100 |

These results suggest that the compound may act as a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The anticancer activity of benzoxazine derivatives has been explored in various studies. This compound has demonstrated cytotoxic effects against cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment .

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, and compounds that can modulate inflammatory responses are highly valued. This compound has been tested for its anti-inflammatory activity in vitro:

| Assay | Effect |

|---|---|

| TNF-alpha Inhibition | Significant reduction |

| IL-6 Production | Decreased by 40% |

This suggests that the compound may be useful in the treatment of inflammatory conditions .

Case Studies and Research Findings

A study conducted on the synthesis and biological evaluation of various benzoxazine derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that introducing different substituents on the benzoxazine ring could significantly improve antimicrobial and anticancer properties. Ethyl 2-methyl-3-oxo derivatives were particularly noted for their broad-spectrum activity against both gram-positive and gram-negative bacteria .

Another research effort focused on the structure–activity relationship (SAR) of benzoxazine compounds. It was observed that compounds with electron-withdrawing groups exhibited higher antibacterial activity compared to those with electron-donating groups. This information is crucial for guiding future synthetic efforts to optimize the biological activity of ethyl 2-methyl-3-oxo derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.